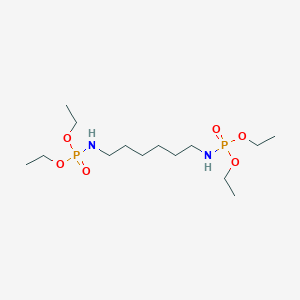

C6-Bis-phosphoramidic acid diethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N,N'-bis(diethoxyphosphoryl)hexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N2O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-14H2,1-4H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMFOZIVPLEZRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCCCCCNP(=O)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N2O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hexane-1,6-diyl bis(diethyl phosphoramidate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway and mechanism for the preparation of C6-Bis-phosphoramidic acid diethyl ester, also known as hexane-1,6-diyl bis(diethyl phosphoramidate). The information presented is a compilation and adaptation of established chemical principles for phosphoramidate (B1195095) synthesis, tailored for the specific target molecule.

Proposed Synthesis Pathway

The most direct and widely employed method for the formation of a phosphoramidate linkage is the nucleophilic substitution reaction between an amine and a phosphoryl chloride. For the synthesis of a C6-bis-phosphoramidate, the proposed pathway involves the reaction of 1,6-hexanediamine (B7767898) with two equivalents of diethyl chlorophosphate. A non-nucleophilic base, such as triethylamine (B128534), is utilized to scavenge the hydrochloric acid byproduct generated during the reaction.

The overall reaction is as follows:

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of hexane-1,6-diyl bis(diethyl phosphoramidate).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center. The mechanism can be described in two main stages, occurring at each amino group of the diamine.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 1,6-hexanediamine acts as a nucleophile, attacking the electrophilic phosphorus atom of diethyl chlorophosphate. This forms a pentacoordinate transition state.

-

Leaving Group Departure: The phosphorus-chlorine bond breaks, with chloride acting as the leaving group. The proton on the nitrogen is subsequently removed by the triethylamine base, regenerating the neutral nitrogen and forming triethylammonium chloride.

-

Second Phosphoramidation: The process is repeated at the second amino group of the hexanediamine (B8719201) to yield the final bis-phosphoramidate product.

Diagram of the Reaction Mechanism

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and Historical Development of Phosphoramidate Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins and evolution of phosphoramidate (B1195095) compounds, from their initial synthesis in the mid-20th century to their contemporary applications as sophisticated drug delivery agents. We delve into the foundational experimental work, present key quantitative data from seminal studies, and provide detailed visualizations of pivotal chemical pathways and logical frameworks that have shaped our understanding and application of this important class of organophosphorus compounds.

Introduction: The Phosphoramidate Bond

Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a phosphorus atom and a nitrogen atom.[1] This P-N linkage imparts unique chemical and biological properties that have been harnessed in diverse fields, including medicinal chemistry, synthetic biology, and materials science. The journey of phosphoramidates from laboratory curiosities to critical components of FDA-approved therapeutics is a testament to decades of chemical innovation.

Early Discoveries and Foundational Syntheses

The initial explorations into phosphoramidate chemistry were driven by fundamental research into the reactivity of organophosphorus compounds. These early methods, while often low-yielding and reliant on harsh reagents by modern standards, laid the essential groundwork for all subsequent developments.

The Pioneering Work of Audrieth and Toy (1941-1942)

One of the earliest documented syntheses of phosphoramidates was reported by Audrieth and Toy.[2][3][4] Their approach involved the reaction of phosphoryl trichloride (B1173362) with phenol (B47542) to generate a mixture of phenyl phosphorochloridates, which were then treated with ammonia (B1221849) or primary amines to form the corresponding phosphoramidates.[2][3]

The Atherton-Todd Reaction: A Serendipitous Discovery (1945)

A significant breakthrough in phosphoramidate synthesis came with the work of Atherton, Openshaw, and Todd.[2][5] They discovered that dialkyl phosphites could be reacted with amines in the presence of a base and a polyhalogenated solvent, such as carbon tetrachloride, to produce phosphoramidates in good yields.[2] This reaction, now known as the Atherton-Todd reaction, was a more versatile and efficient method than previously described.[2][5]

Table 1: Quantitative Data from Early Phosphoramidate Syntheses

| Compound Name | Precursors | Reaction Type | Reported Yield (%) | Melting Point (°C) | Reference |

| Diphenyl Phosphoramidate | Phenyl dichlorophosphate (B8581778), Ammonia | Ammonolysis | Data not specified | 145-154 | Audrieth & Toy, 1941 |

| N-Phenyl Diphenyl Phosphoramidate | Diphenyl phosphorochloridate, Aniline | Aminolysis | Data not specified | Data not specified | Audrieth & Toy, 1942 |

| Dibenzyl Phosphoramidate | Dibenzyl phosphite (B83602), Ammonia, CCl4 | Atherton-Todd | ~70 | 104-105 | Atherton et al., 1945 |

| Diethyl Phosphoramidate | Diethyl phosphite, Ammonia, CCl4 | Atherton-Todd | 62-92 (range for various amines) | 51-53 | Atherton et al., 1945 |

Note: Specific yield and melting point data from the earliest publications are often limited. The data presented is based on available information from primary and secondary sources.

Experimental Protocols for Foundational Syntheses

The following protocols are detailed methodologies for the key early experiments cited. They are presented to provide a practical understanding of the foundational synthetic work.

Synthesis of Diphenyl Phosphoramidate (Adapted from Audrieth and Toy, 1941)

Materials:

-

Phosphoryl trichloride (POCl₃)

-

Phenol

-

Anhydrous diethyl ether

-

Ammonia (gas or aqueous solution)

Procedure:

-

A solution of phenol in anhydrous diethyl ether is prepared.

-

To this solution, an equimolar amount of phosphoryl trichloride is added dropwise with stirring, in the presence of pyridine as a hydrogen chloride scavenger.

-

The reaction mixture is stirred for several hours at room temperature.

-

The precipitated pyridinium (B92312) hydrochloride is removed by filtration.

-

The filtrate, containing a mixture of phenyl dichlorophosphate and diphenyl phosphorochloridate, is then treated with an excess of ammonia (either by bubbling anhydrous ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia).

-

The resulting diphenyl phosphoramidate precipitates from the solution and is collected by filtration, washed with cold water, and dried.

Synthesis of Diethyl Phosphoramidate via the Atherton-Todd Reaction (Adapted from Atherton, Openshaw, and Todd, 1945)

Materials:

-

Diethyl phosphite

-

Carbon tetrachloride (CCl₄)

-

Anhydrous ammonia

-

A suitable base (e.g., triethylamine)

Procedure:

-

A solution of diethyl phosphite in carbon tetrachloride is prepared.

-

The solution is cooled in an ice bath.

-

A stream of anhydrous ammonia is passed through the solution, or a solution of the amine in carbon tetrachloride is added, along with a tertiary amine base.

-

The reaction is typically exothermic and is allowed to proceed to completion with stirring.

-

The reaction mixture is then washed with water to remove the ammonium (B1175870) salt by-product.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl phosphoramidate.

-

The product can be further purified by distillation or recrystallization.

The Modern Era: Phosphoramidates in Drug Development

The unique properties of the phosphoramidate moiety, particularly its ability to mask the charge of a phosphate (B84403) group and its susceptibility to enzymatic cleavage, have made it a cornerstone of modern prodrug design.

The ProTide Technology

Pioneered by Professor Chris McGuigan, the ProTide (PROdrug + nucleoTIDE) approach is a powerful strategy for the intracellular delivery of nucleoside monophosphate analogues.[4] This technology has been instrumental in the development of several successful antiviral drugs, including Sofosbuvir and Remdesivir. The ProTide approach masks the two negative charges of the phosphate group with an aryloxy group and an amino acid ester, creating a lipophilic molecule that can readily cross cell membranes.

Intracellular Activation Pathway of ProTide Prodrugs

Once inside the cell, the ProTide prodrug undergoes a series of enzymatic transformations to release the active nucleoside monophosphate. This pathway typically involves:

-

Esterase Cleavage: A cellular esterase, such as Cathepsin A or a carboxylesterase, hydrolyzes the amino acid ester to a carboxylate intermediate.

-

Intramolecular Cyclization: The carboxylate then attacks the phosphorus center, leading to the formation of a five-membered ring intermediate and the expulsion of the aryloxy group.

-

Hydrolysis: The cyclic intermediate is hydrolyzed to release the amino acid and the nucleoside monophosphate.

-

Phosphorylation: The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then inhibit viral polymerases.

Mandatory Visualizations

Historical Development of Phosphoramidate Synthesis

Caption: A timeline illustrating the key milestones in the synthesis of phosphoramidate compounds.

General Workflow for the Atherton-Todd Reaction

Caption: A generalized experimental workflow for the Atherton-Todd synthesis of phosphoramidates.

Intracellular Activation Pathway of a ProTide Prodrug

Caption: The intracellular enzymatic cascade for the activation of a ProTide phosphoramidate prodrug.

Conclusion

The discovery and development of phosphoramidate compounds represent a fascinating chapter in the history of organic chemistry. From the early exploratory syntheses of Audrieth, Toy, Atherton, and Todd to the sophisticated ProTide technology that has revolutionized antiviral therapy, the journey of the phosphoramidate moiety highlights the power of fundamental chemical research to drive innovation in medicine and beyond. The synthetic methods and mechanistic understanding detailed in this guide provide a foundation for future advancements in the design and application of this versatile and impactful class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

C6-Bis-phosphoramidic acid diethyl ester CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively target and degrade specific proteins.[4] This linker, characterized by a six-carbon alkyl chain, connects the two active ligands of a PROTAC: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase. The nature of the linker is a critical determinant of the efficacy of a PROTAC molecule.[5]

Molecular Structure and Properties

The molecular structure and key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1446282-35-4 | [1] |

| Molecular Formula | C₁₄H₃₄N₂O₆P₂ | |

| Molecular Weight | 388.38 g/mol | |

| SMILES | CCOP(NCCCCCCNP(OCC)(OCC)=O)(OCC)=O | |

| Synonyms | Diethyl (hexane-1,6-diyl)bis(phosphoramidate) | |

| Primary Application | PROTAC Linker | [1][][3] |

Molecular Structure:

Caption: Molecular structure of this compound.

Role in PROTAC Technology

PROTACs are a novel therapeutic modality designed to co-opt the cellular ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease.[4] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This compound serves as such a linker.

The linker's length, flexibility, and chemical composition are critical for the proper orientation of the POI and the E3 ligase, which facilitates the formation of a stable ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. Alkyl linkers, such as the C6 chain in this molecule, are commonly used due to their synthetic tractability and their ability to provide the necessary flexibility for optimal ternary complex formation.[]

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

Representative Synthesis of an Alkyl-Bis-phosphoramidate Linker:

Materials:

-

Diethyl chlorophosphate

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,6-hexanediamine (1 equivalent) and a tertiary amine base (2.2 equivalents) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Reagent: Slowly add a solution of diethyl chlorophosphate (2.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS) to confirm its identity and purity.

Caption: A representative workflow for the synthesis of an alkyl-bis-phosphoramidate linker.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its six-carbon alkyl chain provides a flexible linkage between the two recognition elements of the PROTAC, which is essential for inducing the degradation of target proteins. While specific experimental data for this compound is limited in the public domain, its structural features and role as a PROTAC linker make it a compound of significant interest for researchers in the field of targeted protein degradation and drug discovery.

References

Alkyl-Chain Based PROTAC Linkers: A Technical Guide to Design, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker, far from being a passive tether, is a critical determinant of a PROTAC's efficacy and drug-like properties. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility, cell permeability, and pharmacokinetic profile. Among the various linker types, simple alkyl chains are one of the most frequently employed motifs in PROTAC design due to their synthetic tractability and inherent flexibility.

This technical guide provides a comprehensive review of alkyl-chain based PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental workflows.

The Alkyl Linker: A Core Component in PROTAC Design

Alkyl chains, consisting of repeating methylene (B1212753) (-CH2-) units, are a foundational linker type in PROTAC development. Their prevalence stems from several key advantages:

-

Synthetic Accessibility: Alkyl chains are readily incorporated into PROTAC structures using standard and robust chemical methods, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.

-

Flexibility: The conformational freedom of alkyl linkers can be advantageous for enabling the formation of a productive ternary complex by allowing the warhead and E3 ligase ligand to adopt optimal orientations.

-

Tunability: The length of the alkyl chain can be precisely and systematically varied, allowing for empirical optimization of PROTAC potency. This is a crucial aspect of PROTAC design, as the optimal linker length is highly dependent on the specific POI and E3 ligase pair.

-

Physicochemical Properties: The hydrophobic nature of alkyl linkers can enhance cell membrane permeability. However, this must be balanced against potential decreases in aqueous solubility.

Impact of Alkyl Linker Length on PROTAC Efficacy: Quantitative Insights

The length of the alkyl linker is a critical parameter that dictates the efficacy of a PROTAC. An optimal linker length is required to effectively bring the POI and E3 ligase into proximity for efficient ubiquitination. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively induce the necessary proximity for ubiquitination.

The following tables summarize quantitative data from various studies on the impact of alkyl and alkyl-ether linker length on the degradation of two prominent therapeutic targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Table 1: Influence of Alkyl-Ether Linker Length on BRD4 Degradation by CRBN-Recruiting PROTACs

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | Alkyl-Ether | 7 | >1000 | <10 | 22Rv1 | [2] |

| PROTAC 2 | Alkyl-Ether | 12 | <100 | >90 | 22Rv1 | [2] |

| PROTAC 3 | Alkyl-Ether | 16 | <10 | >95 | 22Rv1 | [2] |

| PROTAC 4 | Alkyl-Ether | 20 | <100 | >90 | 22Rv1 | [2] |

| PROTAC 5 | Alkyl-Ether | 29 | <1000 | ~50 | 22Rv1 | [2] |

| ARV-825 | Alkyl-Ether | Not Specified | <1 | >95 | Burkitt's Lymphoma cells | [3] |

| dBET1 | Alkyl-Ether | Not Specified | 23 | >95 | MV4;11 | [3] |

Table 2: Influence of Alkyl Linker Length on BTK Degradation by CRBN-Recruiting PROTACs

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PTD4 | Alkyl | 8 | 1.9 ± 0.5 | 95.5 | Ramos | [4] |

| PTD5 | Alkyl | 9 | 1.1 ± 0.2 | 96.1 | Ramos | [4] |

| PTD6 | Alkyl | 10 | 0.8 ± 0.2 | 97.2 | Ramos | [4] |

| PTD7 | Alkyl | 11 | 0.5 ± 0.1 | 97.8 | Ramos | [4] |

| PTD8 | Alkyl | 12 | 0.9 ± 0.2 | 96.9 | Ramos | [4] |

| PTD10 | Alkyl-Ether | Not Specified | 0.5 | >95 | Ramos | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of alkyl-chain based PROTACs.

Synthesis of Alkyl-Linked PROTACs

The synthesis of PROTACs with alkyl linkers typically involves a modular approach, where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated. A common strategy for introducing an alkyl linker is through nucleophilic substitution or amide coupling reactions.

General Strategy for Synthesis of a Pomalidomide-Based PROTAC with an Alkyl Linker:

-

Synthesis of the Linker-Warhead Moiety:

-

The warhead molecule is functionalized with a reactive group (e.g., a hydroxyl or amine) at a solvent-exposed position that does not interfere with target binding.

-

A bifunctional alkyl linker with a terminal leaving group (e.g., a bromide or tosylate) on one end and a protected functional group (e.g., a Boc-protected amine) on the other is reacted with the functionalized warhead via nucleophilic substitution.

-

The protecting group on the linker is then removed to reveal a reactive functional group for conjugation to the E3 ligase ligand.

-

-

Synthesis of the Pomalidomide-Linker Moiety:

-

Pomalidomide (B1683931) is often functionalized at the C4 position of the phthalimide (B116566) ring. 4-fluorothalidomide can be used as a starting material, where the fluorine is displaced by a nucleophilic amine at the end of the alkyl linker.[5]

-

Alternatively, pomalidomide can be directly alkylated, though this can sometimes lead to mixtures of products.

-

-

Conjugation of the Two Moieties:

-

The linker-warhead and pomalidomide-linker moieties are coupled using standard amide bond formation conditions (e.g., HATU or HOBt/EDC as coupling agents) or other suitable conjugation chemistries.

-

The final PROTAC product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.

-

Western Blot Analysis for Protein Degradation

Western blotting is the gold-standard method for quantifying PROTAC-induced protein degradation.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST to remove unbound secondary antibody.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein) can be determined by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Protocol:

-

Reaction Setup:

-

Assemble the ubiquitination reaction mixture on ice. A typical reaction contains:

-

Ubiquitin

-

E1 activating enzyme

-

E2 conjugating enzyme

-

E3 ligase complex (e.g., purified VHL-ElonginB-ElonginC complex or CRBN-DDB1 complex)

-

Recombinant target protein

-

ATP

-

PROTAC or vehicle control

-

-

Include necessary controls, such as reactions lacking E1, E3, or the PROTAC.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for ubiquitination to occur.

-

-

Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.

-

The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful PROTAC-mediated ubiquitination.

-

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of PROTAC action and the signaling pathways of BRD4 and BTK, two important cancer targets often addressed by PROTACs.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: BRD4's role in transcriptional regulation and cancer cell proliferation.

Caption: BTK's central role in B-cell receptor signaling.

Conclusion and Future Perspectives

Alkyl-chain based linkers are a cornerstone of PROTAC design, offering a synthetically accessible and tunable scaffold for optimizing protein degradation. As demonstrated by the quantitative data, the length of the alkyl linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel alkyl-linked PROTACs.

While simple alkyl chains have proven effective, the field is continuously evolving. Future directions in linker design include the incorporation of more rigid elements to pre-organize the PROTAC for optimal ternary complex formation, the use of photo-cleavable or "clickable" linkers for conditional protein degradation, and the development of linkers with improved physicochemical properties to enhance oral bioavailability. The foundational understanding of alkyl-chain based linkers, however, will remain an essential part of the PROTAC design toolkit for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Drug Paradigm: A Technical Guide to the Mechanism of Action of Phosphoramidate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidate (B1195095) derivatives represent a cornerstone of modern pro-drug chemistry, ingeniously designed to overcome the significant challenge of delivering charged nucleotide analogues across the lipophilic cell membrane. By masking the phosphate (B84403) or phosphonate (B1237965) group, these compounds enhance bioavailability and cellular uptake, releasing the active therapeutic agent only after entering the target cell. This guide provides an in-depth exploration of the core mechanisms governing their activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action: Intracellular Activation Pathways

The therapeutic efficacy of a phosphoramidate pro-drug is contingent upon its efficient and precise conversion into the active drug form within the target cells. This bioactivation is typically a multi-step process involving enzymatic and/or chemical cleavage. The most prevalent mechanisms include enzyme-mediated hydrolysis, often seen in the ProTide platform, and pH-sensitive cleavage designed for targeted release in specific microenvironments.

The ProTide (Pro-nucleotide) Activation Pathway

The ProTide approach is a widely successful strategy for delivering nucleoside monophosphate analogues intracellularly, effectively bypassing the often inefficient initial nucleoside kinase-dependent phosphorylation step.[1] The design typically consists of an aryl group and an amino acid ester moiety masking the phosphate group of the nucleoside.[2][3]

The activation sequence is a cascade of intracellular events:

-

Ester Hydrolysis : The process is initiated by the cleavage of the carboxyl ester of the amino acid moiety. This reaction is catalyzed by non-specific intracellular hydrolases, such as carboxylesterases or Cathepsin A.[1][2]

-

Intramolecular Cyclization : The newly formed free carboxylate performs a nucleophilic attack on the central phosphorus atom. This intramolecular cyclization results in the expulsion of the aryl group (e.g., phenol) and the formation of a transient, unstable five-membered cyclic intermediate.[2][4]

-

Hydrolysis of the Cyclic Intermediate : The cyclic intermediate is highly reactive and is rapidly hydrolyzed by water. Isotopic labeling studies have confirmed that this nucleophilic attack occurs exclusively at the phosphorus center.[2][3]

-

P-N Bond Cleavage : The resulting linear phosphoramidate, now bearing a free amino acid, is cleaved by a phosphoramidase, such as a histidine triad (B1167595) nucleotide-binding (HINT) enzyme, to release the desired nucleoside monophosphate.[5]

-

Anabolic Phosphorylation : The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to its active diphosphate (B83284) and triphosphate forms, which can then exert their therapeutic effect, for instance, by inhibiting viral RNA polymerases.[6]

pH-Sensitive Activation

An alternative strategy involves designing phosphoramidate derivatives that are stable at physiological pH (∼7.4) but undergo rapid hydrolysis under acidic conditions. This mechanism is particularly useful for targeting acidic microenvironments, such as those found in tumors or within endosomes and lysosomes following cellular uptake.[7][8]

The key to this design is the strategic placement of a proximal acidic group, typically a carboxylic acid, near the phosphoramidate P-N bond.[9][10]

-

Protonation : In an acidic environment, the nitrogen atom of the phosphoramidate or a nearby functional group becomes protonated.

-

Intramolecular Catalysis : The neighboring carboxylic acid acts as an intramolecular general-acid catalyst, promoting the hydrolysis of the P-N bond.[11] This intramolecular assistance significantly accelerates the cleavage rate at lower pH compared to physiological pH.[7]

-

Drug Release : The cleavage of the P-N bond liberates the active amine-containing drug. The rate of release can be "tuned" by modifying the electronic properties of the scaffold or the pKa of the proximal acidic group, allowing for controlled release profiles tailored to specific applications.[9][11] Esterification of this carboxylic acid can protect the pro-drug from premature activation, for example, during oral administration.[7]

Haloethylamine-Based Activation

Certain phosphoramidates, particularly those bearing haloethyl substituents, follow a distinct activation pathway involving the formation of a highly reactive aziridinium (B1262131) ion.[12]

-

Anion Formation : Intracellular conditions facilitate the generation of a phosphoramidate anion.

-

Intramolecular Cyclization : The anion undergoes an intramolecular cyclization, where the nitrogen attacks the carbon bearing the halogen, displacing it and forming a strained, three-membered aziridinium ion intermediate.

-

Nucleophilic Attack : This reactive intermediate is susceptible to nucleophilic attack by water. The attack can occur at either the phosphorus or the carbon atom of the aziridinium ring.

-

P-N Bond Hydrolysis : This process ultimately leads to the hydrolysis of the P-N bond, releasing the active nucleotide intracellularly.[12]

Quantitative Data Summary

The efficacy of phosphoramidate pro-drugs is determined by a balance of stability in circulation and efficient intracellular conversion. The following tables summarize key quantitative data from various studies, highlighting anti-viral/anti-cancer activity and stability profiles.

Table 1: Anti-Viral/Anti-Cancer Activity of Selected Phosphoramidate Pro-drugs

| Compound/Pro-drug | Parent Nucleoside | Cell Line | Activity Metric | Value | Reference |

| Compound 17 (Cyclic Phosphoramidate) | 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine | Human PBMCs | EC₅₀ (DENV-2) | 0.28 µM | [13] |

| Compound 17 (Cyclic Phosphoramidate) | 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine | Huh-7 | EC₅₀ (DENV-2) | 0.34 µM | [13] |

| C-HMBP bis-amidate (16) | C-HMBP | Human PBMCs | EC₅₀ | 43 nM | [14] |

| C-HMBP bis-amidate (17) | C-HMBP | Human PBMCs | EC₅₀ | 30 nM | [14] |

| Remdesivir (GS-5734) | GS-441524 | Human Lung Cells | EC₅₀ (RSV) | 0.007 µM | [6] |

| GS-441524 (Parent) | GS-441524 | Human Lung Cells | EC₅₀ (RSV) | 0.86 µM | [6] |

| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | Huh-7 | EC₅₀ (HCV) | 0.09 µM | [6] |

EC₅₀: Half-maximal effective concentration; DENV-2: Dengue Virus Serotype 2; RSV: Respiratory Syncytial Virus; HCV: Hepatitis C Virus; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: In Vitro Stability of Selected Phosphoramidate Pro-drugs

| Compound/Pro-drug | Matrix | Incubation Time | % Remaining / Half-life (t₁/₂) | Reference |

| Compound 17 (Cyclic Phosphoramidate) | Human Liver S9 | - | t₁/₂ = 111 min | [13] |

| Compound 18 (Cyclic Phosphoramidate) | Human Liver S9 | - | t₁/₂ > 120 min | [13] |

| ProPAgen 9b (Phosphonodiamidate) | Human Serum (37°C) | 7.5 h | t₁/₂ > 7.5 h | [15] |

| bis-Gly-Et (11) | K562 Cell Extract | 4 h | 86% | [14] |

| bis-Ala-Et (12) | K562 Cell Extract | 4 h | 31% | [14] |

| Pro-AMP | aq. buffer (pH 7.5, 37°C) | - | t₁/₂ = 2.4 h | [5][16] |

| Ala-AMP | aq. buffer (pH 7.5, 37°C) | - | t₁/₂ = 108 h (45x slower) | [5][16] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for studying the mechanism of action of phosphoramidate derivatives. Below are methodologies for key assays.

Protocol: Monitoring Pro-drug Activation by ³¹P NMR Spectroscopy

This method allows for the direct observation of the parent pro-drug and its phosphorus-containing metabolites over time.

-

Objective : To monitor the hydrolysis and metabolic conversion of a phosphoramidate pro-drug.

-

Methodology :

-

Sample Preparation : Dissolve the phosphoramidate compound to a final concentration of 5-10 mM in an appropriate aqueous buffer (e.g., HEPES or Tris-HCl, pH 7.5) prepared with 10-20% D₂O for signal locking.[5][17] For studies in biological media, incubate the compound in human serum or cell lysate.[15]

-

Internal Standard : Add a phosphorus-containing compound that is stable under the experimental conditions (e.g., triphenylphosphine (B44618) oxide) as an internal standard for quantification.

-

NMR Acquisition : Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes) at a controlled temperature (e.g., 37°C). A typical acquisition might use a proton-decoupled pulse program.

-

Data Analysis : Process the spectra using appropriate software. Identify the signals corresponding to the parent pro-drug, the final monophosphate product, and any phosphoramidate intermediates based on their characteristic chemical shifts.[18] Integrate the peak areas to determine the relative concentrations of each species at each time point.

-

Kinetics : Plot the concentration of the parent pro-drug versus time to determine the rate of hydrolysis and calculate its half-life (t₁/₂).[5]

-

Protocol: Cell Proliferation Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines or virally infected host cells. The MTT assay is a common colorimetric method.

-

Objective : To determine the concentration at which a phosphoramidate pro-drug inhibits cell growth by 50% (IC₅₀ or EC₅₀).

-

Methodology :

-

Cell Seeding : Seed cells (e.g., human colon cancer cells, Huh-7 liver cells) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the phosphoramidate derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.[19]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.[20]

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Calculate the percentage of cell proliferation inhibition relative to the untreated control for each compound concentration. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[20]

-

Protocol: Thymidylate Synthase (TS) Catalytic Assay

For pro-drugs like those of 5-Fluoro-2'-deoxyuridine (FUDR), the ultimate target is the enzyme thymidylate synthase (TS). This assay measures the activity of TS in cell extracts.

-

Objective : To quantify the catalytic activity of TS and its inhibition by the activated metabolite of a phosphoramidate pro-drug.

-

Methodology :

-

Enzyme Preparation : Prepare a cell-free supernatant from cultured cells. Suspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 2 mM DTT), sonicate on ice, and centrifuge at high speed (e.g., 10,000 x g) to obtain the cytosolic fraction containing TS.[21]

-

Reaction Mixture : Prepare an assay mixture in a final volume of ~50-55 µL. The mixture should contain the cell supernatant, buffer, dithiothreitol, the cofactor 5,10-methylenetetrahydrofolate (CH₂-THF), and the substrate [5-³H]dUMP (tritium-labeled dUMP).[21][22]

-

Initiation and Incubation : Start the reaction by adding the cell supernatant or the substrate. Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).[21] The TS enzyme will convert [5-³H]dUMP to dTMP, releasing the tritium (B154650) (³H) into the water.

-

Stopping the Reaction : Terminate the reaction by adding an activated charcoal suspension in trichloroacetic acid. The charcoal binds unreacted [5-³H]dUMP.[21]

-

Quantification : Centrifuge the samples to pellet the charcoal. Transfer an aliquot of the supernatant, which contains the released tritiated water (³H₂O), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate the amount of ³H released per unit of time per amount of protein to determine the specific activity of TS. For inhibition studies, perform the assay in the presence of various concentrations of the inhibitor to determine its Ki or IC₅₀.[22]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regiochemical Analysis of the ProTide Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. adcreview.com [adcreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]

- 16. The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 21. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

A Technical Guide to Theoretical and Computational Studies of Phosphoramidic Acid Esters

Introduction: Phosphoramidic acid esters are a significant class of organophosphorus compounds characterized by a P-N bond, which have garnered substantial interest in medicinal chemistry and drug development.[1][2] Their utility largely stems from their application in the ProTide (prodrug nucleotide) approach, where they act as membrane-permeable prodrugs that can be intracellularly metabolized to deliver a charged nucleoside monophosphate, thereby overcoming the delivery challenges of parent drugs.[1][3][4] These compounds are explored for a wide range of therapeutic applications, including antiviral, anticancer, and antimicrobial agents.[1][3] Theoretical and computational chemistry provides invaluable tools to understand their structure, reactivity, and interaction with biological targets, thus accelerating the drug design and development process.[5]

Section 1: Theoretical and Computational Methodologies

Computational studies of phosphoramidic acid esters employ a range of techniques to predict their physicochemical properties, reaction mechanisms, and biological activities. These methods reduce the time and cost associated with preclinical evaluation and clinical trials.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7] By calculating molecular descriptors (e.g., electronic, steric, hydrophobic), models can be built to predict the activity of novel, unsynthesized compounds.[5][8] Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to develop these models.[5][9] QSAR has been successfully applied to predict the anti-HIV activity and cytotoxicity of d4T phosphoramidate (B1195095) derivatives and the fungicidal properties of various phosphoramidates.[6][7]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11] This method is crucial for understanding the mechanism of action and for structure-based drug design. For instance, molecular docking has been used to investigate the inhibitory potential of novel phosphoramidic acid esters against the Main Protease (Mᵖʳᵒ) of SARS-CoV-2, suggesting that aromatic amido substituents enhance biological activity.[10]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to study reaction mechanisms, molecular geometries, and spectroscopic properties. A combined experimental and computational study on the ring-opening polymerization of ε-caprolactone utilized DFT to support a bifunctional mechanism where both the acidic and basic moieties of phosphoramidic acid catalysts participate.[12]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and their complexes over time.[11] For drug-receptor interactions, MD can assess the stability of the docked pose, reveal key intermolecular interactions, and provide insights into the conformational changes that occur upon binding.[11]

Section 2: Data Presentation

Quantitative data from computational and experimental studies are summarized below for comparative analysis.

Table 1: Selected QSAR Model Validation Parameters This table presents statistical parameters for QSAR models developed for phosphoramidic acid derivatives, indicating the predictive power of the models.

| Model Type / Activity | Descriptors Used | R² | Q² (LOO) | F-statistic | Reference |

| MLR / Toxicity (log 1/IGC50) | Genetic Algorithm (GA) selected | 0.899 | 0.928 | 137.73 | [8] |

| MLR / Retention Factor | Various Molecular Descriptors | 0.985 | - | 257.528 | [5] |

| PLS / Retention Factor | Various Molecular Descriptors | R2Y(CUM) = 0.984 | Q2(CUM) = 0.971 | - | [5] |

R²: Squared correlation coefficient; Q² (LOO): Leave-one-out cross-validation R²; F-statistic: Fischer test value.

Table 2: Molecular Docking Scores Against SARS-CoV-2 Mᵖʳᵒ This table shows the binding energies of synthesized phosphoramidic acid esters with the SARS-CoV-2 Main Protease. Lower binding energy indicates a more favorable interaction.

| Compound | Substituent (X) | Binding Energy (kcal/mol) | Reference |

| 1 | Cyclopentylamido | -6.9 | [10] |

| 2 | 2-Aminopyridinyl | -7.2 | [10] |

| 3 | Pyrrolidinyl | -6.6 | [10] |

Table 3: In Vitro Cytotoxicity (IC₅₀) of Glycidyl (B131873) Esters of Phosphorus Acids This table displays the concentration of compounds required to inhibit the metabolic activity of cell lines by 50%. Lower IC₅₀ values indicate higher cytotoxic potency.[13]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diglycidyl methylphosphonate (B1257008) (1) | HSF (non-cancerous) | 216 ± 16 | [13][14] |

| PC-3 (prostate cancer) | 129 ± 11 | [13][14] | |

| MCF7 (breast cancer) | 135 ± 12 | [13][14] | |

| Triglycidyl phosphate (B84403) (2) | HSF (non-cancerous) | 108 ± 9 | [13][14] |

| PC-3 (prostate cancer) | 115 ± 10 | [13][14] | |

| MCF7 (breast cancer) | 182 ± 14 | [13][14] |

Section 3: Visualizations of Workflows and Pathways

Diagrams created using Graphviz illustrate key processes in the study of phosphoramidic acid esters.

Section 4: Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of phosphoramidic acid esters are provided below.

Protocol 1: General Synthesis of Phosphoramidates via Phosphorodichloridate

This protocol describes a common two-step nucleophilic substitution method for synthesizing phosphoramidate prodrugs.[15]

Materials:

-

Isopropyl phosphorodichloridate

-

L-Alanine isopropyl ester hydrochloride (or other amino acid ester)

-

Target nucleoside (e.g., d4T)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Formation of Phosphoramidochloridate Intermediate.

-

Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA (2.2 eq.) dropwise to the solution and stir for 15 minutes.

-

In a separate flask, dissolve isopropyl phosphorodichloridate (1.0 eq.) in anhydrous DCM.

-

Add the phosphorodichloridate solution dropwise to the amino acid ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or ³¹P NMR.

-

-

Step 2: Coupling with Nucleoside.

-

In a new flask, dissolve the target nucleoside (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add the phosphoramidochloridate intermediate solution from Step 1 dropwise to the nucleoside solution.

-

Add an additional equivalent of base (TEA or DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final phosphoramidate ester.

-

Protocol 2: Spectroscopic Characterization

Structural confirmation is achieved using a combination of spectroscopic techniques.[10][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Recorded on a spectrometer (e.g., 600 MHz for ¹H, 150 MHz for ¹³C) using a deuterated solvent like CDCl₃.[17] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).[17]

-

³¹P NMR: Provides information about the phosphorus environment. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[16][18]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as P=O, P-N, and C-O stretches. Samples are typically analyzed as KBr pellets.[10]

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is commonly used to determine the exact mass of the synthesized compound, confirming its elemental composition.[17]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]

Materials:

-

Cancer cell lines (e.g., MCF7, PC-3) and a non-cancerous control (e.g., HSF).[13]

-

96-well microtiter plates.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[13]

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure-activity relationships (QSAR) of two series of O-aryl or N-aryl O-ethyl phosphoramidate and phosphorodiamidate fungicides incorporating amino acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A QSAR study investigating the effect of L-alanine ester variation on the anti-HIV activity of some phosphoramidate derivatives of d4T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Molecular Packing study of Three New Amidophosphoric Acid Esters and Assessment of Their Inhibiting Activity Against SARS‐CoV‐2 by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. znaturforsch.com [znaturforsch.com]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

C6-Bis-phosphoramidic acid diethyl ester: A Technical Guide to its Role as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based linker molecule utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that represent a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. This technical guide provides an in-depth overview of the core function of this compound as a PROTAC linker, summarizes the general biological context of phosphoramidate (B1195095) compounds, and offers insights into its application in drug discovery.

The Role of Linkers in PROTACs

PROTACs consist of three key components: a "warhead" that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability, solubility, and cell permeability of the molecule. Crucially, the linker's length and composition dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.

The this compound serves as this crucial connecting element. The "C6" designation refers to the six-carbon alkyl chain that forms the backbone of the linker, providing a specific length and degree of flexibility to the PROTAC molecule.

Core Function of this compound

The primary role of this compound is to covalently connect the target-binding and E3 ligase-binding moieties of a PROTAC. Its chemical structure, featuring phosphoramidate groups, allows for stable amide bond formation with appropriate functional groups on the warhead and the E3 ligase ligand during the PROTAC synthesis process.

Below is a conceptual workflow for the synthesis of a PROTAC utilizing a C6 linker.

Caption: Conceptual workflow for PROTAC synthesis.

Biological Activity of Phosphoramidate-Containing Molecules

While this compound is primarily a linker, the phosphoramidate moiety itself is present in various biologically active compounds. Research on phosphoramidate derivatives has indicated potential cytotoxic effects. For instance, certain phosphoramidate prodrugs release metabolites that exhibit differential cytotoxicity, with a greater effect observed in cancer cells compared to healthy cells.[1] The mechanism of toxicity for some of these metabolites is believed to involve the generation of reactive species that lead to oxidative stress and cell death.[1]

Furthermore, phosphoramidate derivatives have been explored for a range of therapeutic applications, including as antimicrobial, antioxidant, anticancer, and antiviral agents.[2][3] This broad spectrum of activity highlights the potential for the linker itself to contribute to the overall pharmacological profile of a PROTAC, a factor that should be considered during the design and optimization process.

The signaling pathway below illustrates the general mechanism of action for a PROTAC.

Caption: General PROTAC mechanism of action.

Quantitative Data Summary

As this compound is a linker, there is no direct quantitative data on its biological activity (e.g., IC50 or Ki values) in the traditional sense. The efficacy of a PROTAC containing this linker would be dependent on the specific warhead and E3 ligase ligand used. However, for context, the following table summarizes the cytotoxic effects of metabolites from certain phosphoramidate prodrugs on a human pancreatic cancer cell line (BxPC3) and normal primary mouse astrocytes.

| Compound | Cell Line | Cell Type | Assay | Endpoint | Result | Reference |

| 1-Naphthol | BxPC3 | Pancreatic Cancer | xCELLigence | ED50 | 82 µM | [1] |

| 2-Naphthol | BxPC3 | Pancreatic Cancer | xCELLigence | ED50 | 21 µM | [1][4] |

| Various Prodrugs | Primary Mouse Astrocytes | Healthy | xCELLigence | Cell Viability | Reduced viability at 128-256 µM | [1] |

Experimental Protocols

The following are generalized protocols relevant to the evaluation of PROTACs. The specific details would need to be optimized for the particular PROTAC and target protein.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC molecule for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Protein Degradation

-

Cell Lysis: Treat cells with the PROTAC for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensity to determine the extent of protein degradation.

The logical relationship for a protein degradation experiment is outlined below.

Caption: Logic for a protein degradation experiment.

Conclusion

This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. While not possessing intrinsic biological activity in the classical sense, its role as a linker is fundamental to the function of PROTACs. The length and chemical nature of this linker are critical design parameters that influence the overall efficacy of the resulting PROTAC molecule. Understanding the properties of this and other linkers, as well as the broader biological context of their chemical motifs, is essential for the rational design of novel and effective protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]

- 4. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Phosphoramidates and Phosphonates: Core Differences and Applications in Drug Development

Executive Summary: In the landscape of medicinal chemistry and drug development, organophosphorus compounds play a critical role, particularly as mimics of biological phosphates and as prodrug moieties. Among these, phosphoramidates and phosphonates are two paramount classes with distinct structural and chemical properties that dictate their biological applications. The core difference lies in their central bonding motif: phosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, rendering them excellent non-hydrolyzable isosteres of phosphates. In contrast, phosphoramidates feature a nitrogen-phosphorus (P-N) bond, which can be engineered for controlled cleavage, making them ideal for prodrug strategies aimed at enhancing cell permeability and targeted drug delivery. This guide provides an in-depth comparison of their chemical structure, stability, and biological activity, supplemented with key experimental protocols and data for researchers, scientists, and drug development professionals.

Fundamental Structural and Chemical Distinctions

The primary differentiator between phosphonates and phosphoramidates is the atom bonded to the phosphorus center, which fundamentally influences their chemical reactivity, stability, and role in biological systems.

The Defining Bond: Carbon-Phosphorus vs. Nitrogen-Phosphorus

Phosphonates are organophosphorus compounds containing a direct and robust carbon-to-phosphorus (C-P) bond.[1][2] This makes them structural analogues of phosphate (B84403) esters where an oxygen atom is replaced by a carbon. This C-P linkage is resistant to chemical and enzymatic hydrolysis, a key feature exploited in medicinal chemistry.[2][3]

Phosphoramidates , on the other hand, are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amine, forming a nitrogen-to-phosphorus (P-N) bond.[4][5] This P-N bond is susceptible to cleavage, particularly under acidic conditions or by specific enzymes like phosphoramidases, a property that is central to their function as prodrugs.[5][6]

Physicochemical Properties and Stability

The difference in the core bond directly translates to significant variations in stability and reactivity.

| Property | Phosphonates | Phosphoramidates |

| Hydrolytic Stability | High; the C-P bond is resistant to enzymatic and chemical cleavage.[2] | Variable; the P-N bond is labile and can be cleaved under acidic conditions or by enzymes.[5] |

| Thermal Stability | Generally high due to the strong C-P bond.[2] | Generally lower; can be sensitive to heat. |

| Biodegradability | Low; their resistance to hydrolysis makes them persistent.[2] | Higher; cleavage of the P-N bond initiates degradation.[5] |

| Acidity (pKa) | Diprotic acids with pKa values typically in the ranges of ~2-3 and ~7-8.[6] | pKa values are influenced by the substituents on the nitrogen atom. |

Applications in Drug Development and Biology

The distinct properties of phosphonates and phosphoramidates have led to their use in different, yet sometimes overlapping, therapeutic strategies.

Phosphonates as Non-Hydrolyzable Phosphate Mimics

In biological systems, many enzymatic processes involve the transfer or hydrolysis of phosphate groups. Due to their structural similarity to phosphates and their resistance to hydrolysis, phosphonates serve as effective and stable mimics of phosphate-containing substrates or transition states.[7][8] This allows them to act as competitive inhibitors of enzymes that process phosphates, a strategy used in the development of antivirals, herbicides, and treatments for bone disorders.[1] A notable example is the class of bisphosphonates used to treat osteoporosis.

Phosphoramidates as Cellular Delivery Prodrugs (ProTide Technology)

A major challenge in drug development is delivering charged molecules, such as nucleotides, across the lipid-rich cell membrane. The ProTide (Pro-nucleotide) strategy utilizes phosphoramidates to temporarily mask the negative charges of a phosphate or phosphonate group.[3][9] This masking renders the drug neutral, facilitating its passive diffusion into the cell. Once inside, cellular enzymes cleave the phosphoramidate moiety, releasing the active, phosphorylated drug. This approach has been highly successful, leading to clinically approved antiviral drugs like Sofosbuvir and Tenofovir Alafenamide (TAF).[6][9]

Methodologies for Synthesis and Analysis

The synthesis and analysis of phosphonates and phosphoramidates require specific chemical protocols.

Experimental Protocols for Synthesis

Protocol 3.1.1: General Synthesis of a Dialkyl Phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for forming the C-P bond in phosphonates.[1] It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.

-

Materials: Trialkyl phosphite (e.g., triethyl phosphite), alkyl halide (e.g., benzyl (B1604629) bromide), reaction vessel, condenser, heating mantle, and a distillation setup for purification.

-

Procedure: a. To a clean, dry reaction flask equipped with a reflux condenser, add the alkyl halide. b. Slowly add the trialkyl phosphite to the flask. The reaction is often exothermic and may require initial cooling. c. Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-150 °C) for several hours until the reaction is complete (monitored by TLC or 31P NMR). d. The product is a dialkyl phosphonate, and the byproduct is an alkyl halide corresponding to the ester group of the phosphite. e. Purify the product by vacuum distillation to remove the volatile byproduct and any unreacted starting materials.

-

Characterization: Confirm the structure of the resulting phosphonate ester using 1H NMR, 13C NMR, and 31P NMR spectroscopy.

Protocol 3.1.2: General Synthesis of a Phosphoramidate via Atherton-Todd Reaction

The Atherton-Todd reaction is a reliable method for forming the P-N bond. It involves the reaction of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent like carbon tetrachloride.[5]

-

Materials: Dialkyl phosphite (e.g., diethyl phosphite), a primary or secondary amine, carbon tetrachloride (or an alternative halogen source), a non-nucleophilic base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane).

-

Procedure: a. Dissolve the dialkyl phosphite and the amine in the aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath. c. Slowly add the triethylamine, followed by a dropwise addition of the carbon tetrachloride. d. Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt. f. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude phosphoramidate product using column chromatography.

-

Characterization: Verify the product's identity and purity using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Analytical Techniques

Protocol 3.2.1: Analysis by 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is a powerful and direct technique for analyzing organophosphorus compounds, as the 31P nucleus is 100% abundant and has a spin of ½.[10]

-

Sample Preparation: Dissolve approximately 5-10 mg of the phosphonate or phosphoramidate sample in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe tuned to the 31P frequency.

-

Data Acquisition: a. Acquire a proton-decoupled 31P spectrum. A common external standard is 85% phosphoric acid, which is assigned a chemical shift of 0 ppm. b. Expected Chemical Shifts:

- Phosphonates (R-PO(OR')2): Typically resonate in the range of +15 to +30 ppm.

- Phosphoramidates ((R2N)PO(OR')2): Typically resonate in the range of +5 to +15 ppm.

-

Data Analysis: The chemical shift provides information about the electronic environment of the phosphorus atom, while the coupling constants (if not decoupled) can reveal adjacent protons or other coupled nuclei. Integration of the peaks can be used for quantitative analysis.

Protocol 3.2.2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for separating and identifying phosphonates and phosphoramidates, especially in complex biological matrices or for purity assessment.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile/water). For trace analysis, a derivatization step (e.g., methylation) might be necessary to improve sensitivity and chromatographic behavior, particularly for highly polar phosphonic acids.[11]

-

Liquid Chromatography (LC): a. Column: Use a reverse-phase column (e.g., C18) for moderately polar compounds or a HILIC column for very polar phosphonic acids. b. Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

-

Mass Spectrometry (MS): a. Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode. Phosphonates are often detected in negative mode [M-H]-, while phosphoramidates can be detected in positive mode [M+H]+. b. Analysis: Perform full scan analysis to determine the molecular weight. Use tandem MS (MS/MS) to obtain structural information from the fragmentation pattern, which can confirm the identity of the compound.

-

Data Analysis: Identify the compound based on its retention time and the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Conclusion and Future Perspectives

The distinction between the stable C-P bond of phosphonates and the tunable P-N bond of phosphoramidates defines their roles in modern drug discovery. Phosphonates continue to be invaluable as robust mimics of biological phosphates for enzyme inhibition. Concurrently, phosphoramidate-based prodrug strategies, particularly ProTide technology, have revolutionized the delivery of nucleotide analogs, significantly improving the therapeutic index of antiviral and anticancer agents. Future research will likely focus on developing novel phosphoramidate linkers with enhanced tissue-specific activation and designing more complex phosphonate structures to target a wider range of biological processes with high specificity. A deeper understanding of these fundamental differences is crucial for the rational design of the next generation of organophosphorus therapeutics.

References

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. clearsolutionsusa.com [clearsolutionsusa.com]

- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoramidate - Wikipedia [en.wikipedia.org]

- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]

- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices [mdpi.com]

- 11. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of C6-Bis-phosphoramidic acid diethyl ester for PROTAC Development

Introduction